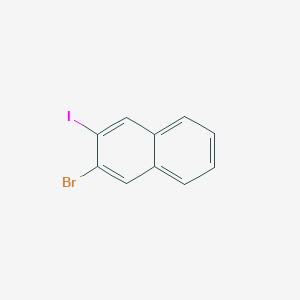

2-Bromo-3-iodonaphthalene

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-bromo-3-iodonaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrI/c11-9-5-7-3-1-2-4-8(7)6-10(9)12/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDLAABKFYZVHOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C(=CC2=C1)Br)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30457760 | |

| Record name | 2-bromo-3-iodonaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30457760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102153-44-6 | |

| Record name | 2-Bromo-3-iodonaphthalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=102153-44-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-bromo-3-iodonaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30457760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Bromo 3 Iodonaphthalene

Classical Halogenation Strategies for Naphthalene (B1677914) Scaffolds

The direct halogenation of naphthalene typically results in substitution at the more reactive α-position (C1, C4, C5, C8). The introduction of substituents at the β-position (C2, C3, C6, C7) often requires more nuanced strategies, particularly when two different halogens are to be installed on adjacent carbons.

Directed Halogenation Approaches

Directed halogenation strategies leverage the presence of a directing group to control the regioselectivity of the halogenation process. While specific examples of directed halogenation to produce 2-bromo-3-iodonaphthalene are not extensively reported, the principles can be applied to the naphthalene scaffold. For instance, a directing group at the 2-position of naphthalene could potentially direct iodination to the 3-position. The subsequent removal or conversion of the directing group would then be necessary. The development of regioselective halogenation of naphthaldehydes using a palladium catalyst has been optimized to selectively halogenate at either the 2- or 8-position, demonstrating the potential of catalytic systems in directed halogenation. nih.gov

Electrophilic Aromatic Substitution for Halogen Introduction

Electrophilic aromatic substitution is a fundamental method for introducing halogens to aromatic rings. orgsyn.org The reaction of naphthalene with bromine, for instance, readily yields 1-bromonaphthalene (B1665260). researchgate.net To achieve a 2,3-dihalogenated pattern, one must consider the directing effects of the first halogen substituent. A bromine atom is a deactivating but ortho-, para-directing group. Therefore, the bromination of 2-iodonaphthalene (B183038) or the iodination of 2-bromonaphthalene (B93597) would be a logical, albeit potentially low-yielding, approach due to the deactivating nature of the initial halogen. The synthesis of the related isomer, 2-bromo-1-iodonaphthalene (B1629402), has been achieved through the bromination of 1-iodonaphthalene.

Kinetic and mechanistic studies on the iodination of naphthalenes have been conducted using various iodinating systems. asianpubs.org The choice of solvent and iodinating agent can influence the regioselectivity of the reaction. For instance, the iodination of naphthalene with I₂ in the presence of NaNO₂ and HNO₃ in aqueous acetic acid has been investigated. asianpubs.org However, achieving selective iodination at the C3 position of 2-bromonaphthalene via electrophilic substitution remains a significant challenge due to the electronic deactivation of the ring by the bromine atom.

Organometallic Reagent-Mediated Syntheses of this compound

Organometallic intermediates provide a powerful toolkit for the regioselective functionalization of aromatic compounds, often overcoming the limitations of classical electrophilic substitution.

Chemoselective Functionalization via Halogen-Metal Exchange (e.g., Grignard Reagents)

Halogen-metal exchange is a key strategy for creating organometallic reagents from aryl halides. mdpi.com These reagents can then be quenched with an electrophile to introduce a new substituent. libretexts.org The differential reactivity of carbon-halogen bonds (C-I > C-Br > C-Cl) can be exploited for chemoselective functionalization. Starting from a dihalogenated naphthalene, a selective halogen-metal exchange at the more reactive carbon-iodine bond could be performed, followed by reaction with a bromine electrophile, or vice versa. While this approach is theoretically sound, specific applications for the synthesis of this compound are not well-documented. The synthesis of Grignard reagents from alkyl or aryl halides is a common method for forming carbon-carbon and carbon-heteroatom bonds. libretexts.orgyoutube.com

Lithiation and Subsequent Halogenation Pathways

Directed ortho-metalation (DoM) and subsequent halogenation represent a powerful method for the regioselective synthesis of halogenated aromatics. In the context of naphthalene, a directing group can facilitate lithiation at a specific position, followed by quenching with an iodine or bromine source. For example, the synthesis of 3-bromo-1-fluoro-2-iodonaphthalene (B1624679) has been achieved by the lithiation of 3-bromo-1-fluoronaphthalene (B577115) with n-butyllithium and diisopropylamine, followed by the addition of iodine. chemicalbook.com This demonstrates the feasibility of introducing iodine at a specific position via a lithiated intermediate.

A plausible, though not explicitly reported, route to this compound could involve the lithiation of 2-bromonaphthalene. However, direct lithiation of 2-bromonaphthalene with alkyllithium reagents can be complex, potentially leading to mixtures of products due to competing halogen-metal exchange and deprotonation at various positions. A more controlled approach might involve a directing group to facilitate lithiation at the C3 position.

Multi-Step Reaction Sequences from Naphthalene Precursors

Given the challenges of direct, selective halogenation, multi-step synthetic sequences are often the most practical routes to specifically substituted naphthalenes like this compound.

One reported synthesis involves a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. In this sequence, 3-bromo-2-naphthylboronic acid is coupled with 2-bromoiodobenzene to produce 2-bromo-3-(2-bromophenyl)naphthalene. mdpi.com This multi-step approach, starting from a functionalized naphthalene precursor, allows for the precise installation of the desired substituents.

Another synthetic strategy that has been successfully employed is the iodination of a protected naphthalene derivative followed by a retro-Diels-Alder reaction. While the specifics for this compound are not detailed in the provided search results, a related synthesis of 2-bromo-3-(bromomethyl)naphthalene (B8671974) starts from a cyclopentadiene (B3395910) adduct of 2-methylnaphthalene, which is then brominated. researchgate.net This general approach of using a Diels-Alder adduct to control regioselectivity, followed by deprotection, is a powerful tool in naphthalene chemistry.

Diels-Alder Adduct Strategies and Retro-Diels-Alder Reactions

A practical and convenient method for the synthesis of this compound involves a Diels-Alder and retro-Diels-Alder reaction sequence. tandfonline.com This strategy leverages the propensity of a naphthalene bis(hexachlorocyclopentadiene) adduct to undergo electrophilic aromatic substitution at its β-position. tandfonline.com

The synthesis commences with the commercially available 2-bromonaphthalene-bis(hexachlorocyclopentadiene) adduct. This adduct undergoes iodination in methanesulfonic acid to produce the 2-bromo-3-iodo intermediate in high yield (98%). tandfonline.com The final step is a retro-Diels-Alder reaction, which is effectively carried out in a gradient sublimation tube. Heating the intermediate to 210°C under vacuum results in the formation of analytically pure this compound with yields ranging from 40% to 83%. tandfonline.com

This two-step process, starting from a readily available precursor, provides a reliable route to significant quantities of this compound. tandfonline.com

Sequential Halogenation and Functional Group Interconversions

The synthesis of this compound can also be achieved through sequential halogenation and functional group interconversions. These methods involve the stepwise introduction of the bromine and iodine atoms onto the naphthalene scaffold.

One approach involves the directed ortho-metalation of a protected 2-aminonaphthalene derivative. This method, while primarily used for the synthesis of 2-amino-3-iodonaphthalene (B185777), highlights the principle of regioselective halogenation. In a related context, the synthesis of 2-bromo-1-iodonaphthalene can be achieved via a lithiation-iodination sequence of naphthalene followed by bromination.

Functional group interconversions, such as the conversion of an amino group to a halide via diazotization (Sandmeyer reaction) or the transformation of a nitro group, represent potential, though not explicitly detailed for this specific isomer, pathways. ic.ac.ukimperial.ac.uk For instance, the synthesis of 2-amino-3-iodonaphthalene has been accomplished through halogen exchange on 3-bromo-2-nitronaphthalene followed by reduction of the nitro group. Such strategies underscore the importance of functional group manipulation in achieving the desired substitution pattern.

Decarboxylative Halogenation Approaches for Aryl Halides

Decarboxylative halogenation, or halodecarboxylation, presents a powerful method for the synthesis of aryl halides by converting carboxylic acids into their corresponding halides. acs.orgnih.gov This process involves the cleavage of a carbon-carbon bond and the release of carbon dioxide. acs.orgnih.gov It serves as a valuable alternative to direct aromatic halogenation, particularly for obtaining regioisomers that are difficult to access through electrophilic substitution. acs.orgnih.gov

Modern advancements in this area have led to the development of catalytic methods for the direct decarboxylative halogenation of (hetero)aryl carboxylic acids. bohrium.comorganic-chemistry.org These strategies often utilize a generated aryl radical intermediate which can then be trapped by a halogen source. bohrium.comorganic-chemistry.org For instance, one unified approach allows for the synthesis of bromo- or iodo(hetero)arenes through an atom transfer pathway. bohrium.comorganic-chemistry.org

While a specific application of this method to synthesize this compound from a corresponding naphthoic acid precursor is not explicitly detailed in the provided context, the general applicability of decarboxylative halogenation to aromatic acids suggests its potential as a viable synthetic route. acs.orgnih.gov This approach would involve the synthesis of 3-bromo-2-naphthoic acid or 2-bromo-3-naphthoic acid, followed by a halodecarboxylation step to introduce the iodine or bromine atom, respectively.

Electrochemical Synthesis Methods for Halogenated Aromatics

Electrochemical methods offer an alternative pathway for the synthesis of halogenated aromatic compounds. provectusenvironmental.comacs.org These techniques are broadly classified into electrochemical reduction, which involves the cleavage of carbon-halogen bonds, and electrochemical oxidation, where halogenated organics are degraded by electrogenerated oxidants. provectusenvironmental.com

Direct electrochemical reduction of aryl halides in aprotic organic solvents proceeds through the formation of an anion radical, which then fragments to an aryl radical and a halide ion. acs.org This method is effective for the dehalogenation of aryl halides. acs.org Conversely, electrochemical oxidation can be employed for halogenation. For example, clean halogenation can be achieved by electrochemical oxidation with sodium halides (NaX) or hydrohalic acids (HX) under metal-catalyst- and exogenous-oxidant-free conditions. nih.gov This process has been successfully applied to a range of substrates, including arenes. nih.gov In the case of bromination, the bromide ion is directly oxidized to molecular bromine, which then reacts with the aromatic substrate. nih.gov

While the specific electrochemical synthesis of this compound is not described, the principles of electrochemical halogenation suggest a potential route. This could involve the controlled, sequential electrochemical bromination and iodination of naphthalene or a suitable naphthalene derivative. The efficiency and regioselectivity of such a process would be dependent on the electrode material and reaction conditions. provectusenvironmental.com

Catalytic Approaches to Regioselective Dihalogenation

Catalytic methods provide a powerful tool for achieving regioselective functionalization of naphthalene. anr.frresearchgate.net Palladium catalysis, in particular, has been utilized for the regioselective halogenation of naphthaldehyde derivatives at either the 2- or 8-position. anr.fr This highlights the potential of directing groups to control the position of halogenation.

Zeolite catalysts have also been shown to be effective in the regioselective dialkylation of naphthalene, suggesting their potential utility in dihalogenation reactions. rsc.org The shape-selective nature of zeolites can influence the substitution pattern on the naphthalene ring.

Furthermore, a Lewis base catalyst, triptycenyl sulfide (B99878) (Trip-SMe), in the presence of an activator, has been shown to catalyze the electrophilic halogenation of unactivated aromatic compounds, including the multihalogenation of naphthalene, using N-halosuccinimides (NXS) at ambient temperature. acs.org

While a direct catalytic method for the synthesis of this compound is not explicitly reported in the provided information, these examples demonstrate the feasibility of using catalytic systems to control the regioselectivity of dihalogenation on the naphthalene core. A potential strategy could involve a two-step catalytic process, where one halogen is introduced followed by the catalytic introduction of the second halogen at the desired position, possibly guided by the electronic or steric influence of the first halogen.

Green Chemistry Principles in this compound Synthesis Research

Green chemistry principles focus on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. ijarsct.co.inindianchemicalsociety.comigitsarang.ac.in Key aspects include maximizing atom economy, using safer solvents, employing catalytic reagents, and increasing energy efficiency. indianchemicalsociety.comraijmr.com

Transition Metal-Free Synthetic Methodologies

In the context of synthesizing this compound and related compounds, transition-metal-free approaches align with green chemistry principles by avoiding potentially toxic and costly metal catalysts.

One notable example is the transition-metal-free cross-coupling of aryl halides with arylstannanes, promoted by lithium chloride, to form biaryls. fiu.edu While this is a coupling reaction rather than a direct synthesis of the target molecule, it demonstrates the potential for metal-free C-C bond formation from halogenated naphthalenes.

More directly relevant is the development of an efficient, transition-metal-free synthesis of 2-bromo-3-(bromomethyl)naphthalene from naphthalene. researchgate.net This multi-step process involves a Birch reduction, reaction with in situ generated dichlorocarbene, and subsequent ring-opening and bromination. researchgate.net Such a modular and low-cost approach showcases the potential for designing greener synthetic routes to functionalized naphthalene derivatives.

Additionally, the synthesis of aryl iodides from arylhydrazines and iodine provides a metal- and base-free method. acs.org This reaction proceeds through the oxidation of the arylhydrazine by iodine to form an arenediazonium salt, which then leads to the aryl iodide. acs.org Applying such a strategy to a suitably substituted naphthylhydrazine could offer a transition-metal-free pathway to introduce the iodine atom.

Solvent-Free and Sustainable Reaction Environments

The development of synthetic methodologies for specialty chemicals like this compound is increasingly guided by the principles of green and sustainable chemistry. A primary focus in this area is the reduction or complete elimination of volatile organic solvents, which are often hazardous, costly to dispose of, and contribute significantly to chemical waste. Research into solvent-free and other sustainable reaction environments, such as mechanochemistry, represents a frontier in the synthesis of complex aromatic compounds.

While specific, documented solvent-free synthetic routes for this compound are not extensively reported in publicly available literature, the principles of this approach are well-established and have been applied to the synthesis of other halogenated aromatic compounds. These methods offer a promising avenue for the future production of this compound.

Mechanochemistry, a key technique in solvent-free synthesis, involves the use of mechanical force—such as grinding, milling, or shearing—to induce chemical reactions in the solid state. google.comrsc.org This method can lead to higher yields, shorter reaction times, and the formation of products that may not be accessible through traditional solution-phase chemistry. google.com The energy input through mechanical action can overcome activation barriers and promote reactions between solid reactants without the need for a solvent to facilitate molecular diffusion. rsc.org

For the synthesis of halogenated aromatic compounds, mechanochemical approaches can be particularly advantageous. colab.ws For instance, solvent-free C-H functionalization and halogenation reactions have been successfully carried out using techniques like ball milling. acs.org These reactions often proceed by grinding the reactants with a catalyst and a halogen source in a specialized mill. acs.org While a direct application to this compound has not been detailed, the successful solvent-free halogenation of substrates like anilides and other aromatic systems suggests its potential applicability. acs.org

The table below illustrates hypothetical and analogous solvent-free reaction conditions for the synthesis of halogenated naphthalenes, based on established mechanochemical principles.

Table 1: Illustrative Data for Potential Solvent-Free Synthesis of Halogenated Naphthalenes

| Starting Material | Reagents | Reaction Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2-Bromonaphthalene | N-Iodosuccinimide (NIS), Catalyst | Ball Milling, 60 min | 2-Bromo-iodonaphthalene isomer(s) | Not Reported | (Hypothetical) |

| Naphthalene | N-Bromosuccinimide (NBS), N-Iodosuccinimide (NIS), Catalyst | Sequential Ball Milling | This compound | Not Reported | (Hypothetical) |

| 2-Chlorobenzoxazole | Morpholine, Pd Catalyst System | Grinding (5 min), Heating (70°C, 2h) | Aminated Product | 83% | acs.org |

| 2-Bromonaphthalene | Carbazole, Pd Catalyst System | Grinding (5 min), Heating (70°C, 2h) | Diaryl Amine Product | 80% | acs.orgacs.org |

Another sustainable approach involves solid-state reactions, where thermal energy is applied to a mixture of solid reactants. The synthesis of 2,3-diiodonaphthalene (B2993581) and this compound has been achieved through a retro-Diels-Alder reaction combined with sublimation, which can be considered a more sustainable method due to the absence of bulk solvents in the final purification step, although the initial steps involve solvents.

The development of a truly solvent-free and sustainable synthesis of this compound would likely involve the adaptation of existing mechanochemical or solid-state halogenation protocols. This could entail the sequential or one-pot reaction of 2-bromonaphthalene with an appropriate iodine source, or naphthalene with both brominating and iodinating agents, under solvent-free conditions, potentially facilitated by a suitable catalyst and mechanical energy. Such advancements would align with the broader goals of green chemistry to minimize environmental impact while efficiently producing valuable chemical compounds.

Reactivity and Transformational Chemistry of 2 Bromo 3 Iodonaphthalene

Carbon-Carbon Bond Forming Reactions

Transition metal-catalyzed cross-coupling reactions are fundamental in modern organic synthesis for the creation of C-C bonds. 2-Bromo-3-iodonaphthalene serves as an excellent building block in these reactions due to the distinct reactivities of its halogen substituents. Generally, the C-I bond is more reactive than the C-Br bond in oxidative addition steps with palladium catalysts, enabling regioselective functionalization. libretexts.orgwikipedia.org

The Suzuki-Miyaura coupling, which forms a carbon-carbon bond between an organoboron compound and an organohalide, has been investigated with this compound. In these reactions, the more reactive iodine atom typically participates in the coupling first, leaving the bromine atom intact for subsequent transformations. For instance, the coupling of this compound with an arylboronic acid in the presence of a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) and a base such as potassium carbonate proceeds selectively at the C-I bond. This chemoselectivity is a key feature, allowing for the stepwise introduction of different aryl groups.

The general conditions for Suzuki-Miyaura coupling often involve a palladium catalyst, a base, and a solvent system such as a mixture of DMF and water. The reaction temperature is typically elevated to facilitate the catalytic cycle. The development of asymmetric Suzuki-Miyaura couplings has further expanded the utility of this reaction, enabling the synthesis of chiral biaryl compounds. researchgate.netresearchgate.net

| Catalyst | Base | Solvent | Temperature (°C) | Reactant | Product | Yield (%) |

|---|---|---|---|---|---|---|

| Pd(PPh₃)₄ | K₂CO₃ | DMF/H₂O | 80 | Arylboronic acid | 2-Bromo-3-aryl-naphthalene | Varies |

| Pd(OAc)₂/Ligand | Various | Various | Room Temp to High | Arylboronic acid | Chiral biaryls | Up to 99% |

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org With this compound, the reaction preferentially occurs at the more labile C-I bond. libretexts.org This allows for the selective introduction of an alkynyl group at the 3-position of the naphthalene (B1677914) ring.

Typical conditions for the Sonogashira reaction involve a palladium catalyst like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, a copper(I) salt such as CuI, and an amine base like triethylamine. libretexts.org The reaction is often carried out under mild, anhydrous, and anaerobic conditions. organic-chemistry.org Copper-free Sonogashira protocols have also been developed, sometimes utilizing specific ligands to facilitate the catalytic cycle. beilstein-journals.org The reactivity difference between the C-I and C-Br bonds allows for the synthesis of 2-bromo-3-alkynylnaphthalenes, which can then undergo further coupling at the bromine position. wikipedia.org

| Catalyst | Co-catalyst | Base | Solvent | Temperature (°C) | Reactant | Product |

|---|---|---|---|---|---|---|

| Pd(PPh₃)₄ | CuI | Et₃N | THF | Room Temp | Terminal Alkyne | 2-Bromo-3-alkynylnaphthalene |

| Pd(OAc)₂/P(p-tol)₃ | None | DBU | THF | 80 | 2-Methyl-3-butyn-2-ol | Aryl-2-methyl-3-butyn-2-ols |

The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene, catalyzed by a palladium species. organic-chemistry.org In the context of this compound, the reaction is expected to proceed selectively at the C-I bond under appropriate conditions. This would yield a 2-bromo-3-vinylnaphthalene derivative.

The versatility of the Heck reaction has been demonstrated in the synthesis of various pharmaceutical intermediates and biologically active molecules. nih.gov Typical catalysts include Pd(OAc)₂ or encapsulated palladium species, often in the presence of a base like sodium acetate (B1210297) and sometimes a phosphine (B1218219) ligand. nih.gov The choice of solvent and temperature can influence the reaction's efficiency and selectivity. The resulting vinylnaphthalene can be a valuable intermediate for further synthetic elaborations.

| Catalyst | Base | Solvent | Temperature (°C) | Reactant | Product |

|---|---|---|---|---|---|

| Pd(OAc)₂ | NaOAc | DMF or TBAB | 90-100 | Alkene | 2-Bromo-3-vinylnaphthalene |

| Pd EnCat® 40 | AcONa | DMF | Varies | Ethyl crotonate | Substituted alkene |

The Stille coupling involves the reaction of an organostannane with an organohalide, catalyzed by palladium. uwindsor.ca This reaction is known for its tolerance of a wide variety of functional groups. uwindsor.ca For this compound, selective coupling at the C-I bond can be achieved with an organotin reagent, such as an aryltributylstannane. This regioselectivity is crucial for the stepwise construction of complex molecules. conicet.gov.ar

The reaction is typically catalyzed by a Pd(0) complex, such as Pd(PPh₃)₄. conicet.gov.ar The mechanism involves oxidative addition of the palladium to the carbon-halide bond, followed by transmetalation with the organostannane and subsequent reductive elimination. uwindsor.ca The Stille reaction has been employed in the synthesis of natural products and other complex organic structures. uwindsor.ca

| Catalyst | Solvent | Temperature (°C) | Reactant | Product |

|---|---|---|---|---|

| Pd(PPh₃)₄ | Toluene | Reflux | Organostannane | 2-Bromo-3-substituted-naphthalene |

| Pd(PPh₃)₂Cl₂ | Toluene | Varies | Bu₃SnAsPh₂ | (2-Bromophenyl)diphenylarsine |

The Negishi coupling is a powerful carbon-carbon bond-forming reaction between an organozinc compound and an organohalide, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org This reaction is valued for its high functional group tolerance and the ability to couple sp³, sp², and sp hybridized carbon atoms. wikipedia.org When applied to this compound, the C-I bond is expected to react preferentially with an organozinc reagent in the presence of a suitable catalyst. nih.gov

Catalyst systems for Negishi coupling often employ palladium complexes with specific phosphine ligands, such as Pd(P-t-Bu₃)₂ or catalysts based on dialkylbiarylphosphine ligands. nih.govnih.gov The reaction conditions are generally mild, and a wide range of functionalized organozinc reagents can be utilized. nih.gov This allows for the synthesis of diverse 2-bromo-3-substituted naphthalenes, which are valuable precursors for further chemical transformations.

| Catalyst | Solvent | Temperature (°C) | Reactant | Product | Yield (%) |

|---|---|---|---|---|---|

| Pd(P-t-Bu₃)₂ | THF | Room Temp to 70 | Organozinc reagent | 2-Bromo-3-substituted-naphthalene | Up to 87% |

| Ni(acac)₂/Ligand | Various | Varies | Organozinc reagent | Coupled product | Varies |

Transition Metal-Catalyzed Cross-Coupling Reactions

Kumada Coupling Explorations

The Kumada coupling, a palladium- or nickel-catalyzed cross-coupling reaction between a Grignard reagent and an organic halide, is a fundamental method for carbon-carbon bond formation. For substrates like this compound, the significant difference in the reactivity of the C–I and C–Br bonds (the C–I bond being more reactive towards oxidative addition) would, in principle, allow for selective coupling.

While specific examples of Kumada coupling reactions performed directly on this compound are not extensively detailed in the surveyed literature, the general reactivity of dihaloarenes in such transformations is well-established. It is anticipated that the reaction of this compound with one equivalent of a Grignard reagent in the presence of a suitable palladium or nickel catalyst would lead to the preferential substitution of the iodine atom. This would yield a 2-bromo-3-alkyl/aryl-naphthalene intermediate, which could then be subjected to a second, distinct coupling reaction at the bromine position. The use of Grignard reagents for the synthesis of complex molecules containing a naphthalene core is a common strategy. rsc.org

Catellani Reaction Frameworks

The Catellani reaction is a powerful palladium-catalyzed process that enables the ortho-C–H functionalization and ipso-cross-coupling of aryl halides, typically mediated by norbornene. wikipedia.org This reaction allows for the efficient assembly of polysubstituted aromatic compounds from simple starting materials. researchgate.net The canonical catalytic cycle involves the oxidative addition of palladium(0) to the aryl halide, followed by carbopalladation with norbornene, ortho-C–H activation, and subsequent coupling reactions. wikipedia.orgd-nb.info

Aryl iodides are common starting materials for the Catellani reaction. wikipedia.org Although no specific examples of this compound being used in a Catellani reaction framework have been reported in the reviewed literature, its structure suggests potential for such transformations. Theoretically, the more reactive C–I bond would initiate the catalytic cycle, leading to functionalization at the C3 (ipso) and C4 (ortho) positions of the naphthalene ring. The remaining C–Br bond at the C2 position could potentially undergo further cross-coupling in a subsequent step, offering a pathway to highly substituted naphthalene derivatives. The compatibility of the Catellani reaction with various functional groups and its tolerance for different coupling partners make it a promising, albeit unexplored, avenue for the derivatization of this compound. rsc.org

Annulation and Cyclization Reactions

Synthesis of Dibenzodiphenylenes and Related Polycycles

This compound has been effectively utilized as a precursor in the synthesis of polycyclic aromatic hydrocarbons, most notably dibenzodiphenylene. This transformation is achieved through an Ullmann-type coupling reaction. By refluxing this compound with copper bronze in dimethylformamide (DMF), a formal [2+2] cycloaddition occurs, yielding the dibenzodiphenylene structure. researchgate.net This method represents a novel approach to synthesizing aromatic derivatives of cyclobutadiene. researchgate.net

Table 1: Synthesis of Dibenzodiphenylene from this compound

| Reactant | Reagent | Solvent | Conditions | Product | Reference |

| This compound | Copper bronze | DMF | Reflux | Dibenzodiphenylene | researchgate.net |

Palladium-Catalyzed Formal [2+2+1] Cyclizations

Palladium-catalyzed formal [2+2+1] cyclizations are powerful methods for the construction of five-membered rings. However, a review of the scientific literature indicates that the application of this specific type of reaction to this compound has not been reported.

Intramolecular Carbon-Carbon Bond Formations

The selective reactivity of the two halogen substituents in this compound makes it a useful starting material for the construction of complex heterocyclic and polycyclic systems. An example of its application is in the synthesis of extended heteroaromatic borane (B79455) systems. In a multi-step synthesis, a palladium-catalyzed coupling reaction between this compound and 3-bromonaphthalen-2-amine (B189157) is first performed. rsc.org This initial step forms a new carbon-nitrogen bond, linking the two naphthalene units. Following this, the amino group is methylated, and a subsequent lithiation at low temperature, followed by the addition of MesB(OMe)₂, leads to the formation of a boron-containing heterocyclic system. rsc.org This sequence highlights how this compound can be used to create larger, functionalized molecular architectures.

Radical-Mediated Coupling Processes

Radical-mediated reactions offer an alternative to traditional transition-metal-catalyzed cross-coupling. While specific studies focusing on radical-mediated coupling of this compound are scarce, related transformations on similar scaffolds have been reported. For instance, radical coupling reactions utilizing tris(trimethylsilyl)silane (B43935) ((TMS)₃SiH) and a radical initiator like azobisisobutyronitrile (AIBN) or 1,1'-azobis(cyclohexanecarbonitrile) (B1581900) (ABCN) have been employed on bromonaphthyl derivatives to form new C-C bonds. rsc.org

Given the presence of two carbon-halogen bonds, this compound could potentially undergo sequential radical reactions. The weaker C-I bond would be expected to cleave preferentially to form an aryl radical, which could then participate in various coupling or cyclization processes. The remaining C-Br bond would offer a handle for subsequent transformations. However, at present, specific documented examples of such radical-mediated coupling processes starting from this compound are not available in the searched literature.

in Carbon-Heteroatom Bond Forming Reactions

The unique electronic and steric properties of this compound, a dihalogenated naphthalene, make it a valuable substrate in a variety of carbon-heteroatom bond-forming reactions. The differential reactivity of the carbon-iodine and carbon-bromine bonds allows for selective functionalization, providing a pathway to a diverse range of naphthalene derivatives.

Carbon-Nitrogen Bond Formations (e.g., Buchwald-Hartwig Amination, Ullmann-Type Reactions)

The construction of carbon-nitrogen bonds is a cornerstone of modern organic synthesis, particularly in the preparation of pharmaceuticals and materials. This compound can participate in such transformations through well-established catalytic methods.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful tool for forming C-N bonds. jk-sci.comwikipedia.org It typically involves the reaction of an aryl halide with an amine in the presence of a palladium catalyst and a base. jk-sci.com The reaction proceeds via an oxidative addition of the aryl halide to the Pd(0) catalyst, followed by coordination of the amine, deprotonation, and reductive elimination to yield the arylamine. jk-sci.com For this compound, the greater reactivity of the C-I bond would likely lead to selective amination at the C-3 position under controlled conditions. The choice of ligands, such as bulky phosphines, is crucial for achieving high yields, especially when less reactive aryl chlorides are involved. jk-sci.com

Ullmann-Type Reactions: Historically, Ullmann-type reactions, which use copper catalysts, have been employed for C-N bond formation. wikipedia.orgmdpi.com These reactions often require high temperatures and polar solvents. wikipedia.org The classic Goldberg reaction, a type of Ullmann condensation, specifically involves the coupling of an aryl halide with an aniline. wikipedia.org In the context of this compound, the C-I bond is more reactive than the C-Br bond in these copper-catalyzed nucleophilic aromatic substitutions. mdpi.com Recent advancements have led to the development of more efficient copper-catalyzed systems that can operate under milder conditions. nih.gov

A study involving a palladium-catalyzed coupling between this compound and 3-bromonaphthalen-2-amine has been reported, demonstrating the feasibility of C-N bond formation at one of the halogenated positions. rsc.org

Carbon-Oxygen Bond Formations (e.g., Ullmann Ether Synthesis)

The formation of aryl ethers is another critical transformation in organic synthesis.

Ullmann Ether Synthesis: The Ullmann ether synthesis is a classic copper-catalyzed reaction that couples an aryl halide with an alcohol or phenol (B47542) to form an aryl ether. wikipedia.orgorganic-chemistry.org Traditional methods often required harsh conditions, but modern protocols have improved the efficiency and substrate scope of this reaction. wikipedia.orgnih.gov For this compound, the more labile C-I bond would be the preferred site for substitution under Ullmann conditions, leading to the formation of a 3-alkoxy- or 3-aryloxy-2-bromonaphthalene derivative. The reaction mechanism is thought to involve the in-situ formation of a copper(I) alkoxide or phenoxide, which then reacts with the aryl halide. wikipedia.org Ligand-free copper-catalyzed Ullmann-type C-O bond formations have been developed, highlighting the ongoing efforts to create more sustainable and practical synthetic methods. nih.govresearchgate.net

Carbon-Sulfur Bond Formations (e.g., Copper-Catalyzed C-S Coupling)

The synthesis of aryl thioethers is of significant interest due to their presence in various biologically active molecules and materials.

Copper-Catalyzed C-S Coupling: Copper-catalyzed cross-coupling reactions are a common method for the formation of carbon-sulfur bonds between aryl halides and thiols. google.comresearchgate.net These reactions, often referred to as Ullmann-type C-S couplings, can be performed with a variety of copper sources and ligands. researchgate.net Similar to C-N and C-O bond formations, the C-I bond of this compound would be expected to react preferentially over the C-Br bond. This selectivity allows for the synthesis of 3-thio-substituted-2-bromonaphthalenes. Ligand-free copper-catalyzed C-S coupling reactions have also been reported, offering a more environmentally friendly approach. researchgate.net Palladium catalysts have also been shown to be effective for C-S bond formation. researchgate.net

Carbon-Phosphorus Bond Formations

The creation of carbon-phosphorus bonds is essential for the synthesis of organophosphorus compounds, which have widespread applications as ligands in catalysis, as well as in materials science and medicinal chemistry. researchgate.net

Transition metal-catalyzed cross-coupling reactions are a primary method for C-P bond formation. researchgate.netacs.org Palladium-catalyzed reactions, in particular, have been extensively developed for coupling aryl halides with various phosphorus-containing nucleophiles, such as secondary phosphines, phosphine oxides, and H-phosphinates. researchgate.netacs.org In the case of this compound, the selective reaction at the C-I bond would be anticipated, allowing for the introduction of a phosphorus-containing moiety at the 3-position. Copper-catalyzed C-P cross-coupling reactions have also been developed and are particularly effective for aryl iodides. sci-hub.se A study on the reaction of 1-bromonaphthalene (B1665260) with diphenylphosphine (B32561) oxide using a copper catalyst showed moderate yields. sci-hub.se

Selective Halogen Exchange and Functional Group Interconversions

The differential reactivity of the bromine and iodine substituents in this compound allows for selective manipulation of the molecule.

Selective Halogen Exchange: Halogen-metal exchange reactions are a powerful tool for the regioselective functionalization of polyhalogenated aromatic compounds. organic-chemistry.orgwuxibiology.com In molecules containing both bromine and iodine, the iodine atom is generally more susceptible to metal-halogen exchange. For instance, treatment with organolithium or Grignard reagents would selectively replace the iodine at the C-3 position with a metal, generating a reactive organometallic intermediate. organic-chemistry.org This intermediate can then be trapped with various electrophiles to introduce a wide range of functional groups. This selectivity is often attributed to the lower bond dissociation energy of the C-I bond compared to the C-Br bond.

Functional Group Interconversions: Functional group interconversion refers to the transformation of one functional group into another. slideshare.netic.ac.uk The selective reactivity of this compound can be exploited for stepwise functional group interconversions. For example, after a selective reaction at the C-3 position (e.g., a Suzuki or Sonogashira coupling), the remaining bromine at the C-2 position can be targeted in a subsequent transformation under different reaction conditions. This stepwise approach allows for the synthesis of complex, unsymmetrically substituted naphthalene derivatives. The Finkelstein reaction, a classic example of halogen exchange, can also be employed to interconvert halogens, although it is more commonly used to synthesize iodoalkanes from chloro- or bromoalkanes. manac-inc.co.jp

Electrochemical Transformations and Redox Behavior

The electrochemical properties of this compound are of interest for understanding its reactivity and for potential applications in electrosynthesis.

Electrochemical Transformations: Electrochemical methods can be used to induce chemical transformations, often under mild conditions. chinesechemsoc.orgchinesechemsoc.org For halogenated aromatic compounds, electrochemical reduction can lead to the cleavage of the carbon-halogen bond. chinesechemsoc.org In the case of this compound, the C-I bond is expected to be more easily reduced than the C-Br bond due to its lower bond strength. This selective electrochemical reduction could generate a naphthyl radical or anion at the C-3 position, which could then participate in further reactions. chinesechemsoc.org For example, electrochemical dehalogenative deuteration of aryl halides has been demonstrated as a facile method for deuterium (B1214612) labeling. chinesechemsoc.orgchinesechemsoc.org

Redox Behavior: The redox behavior of this compound can be studied using techniques like cyclic voltammetry. Such studies would provide information on the reduction and oxidation potentials of the molecule. The reduction potential for the C-I bond is expected to be less negative than that for the C-Br bond, confirming the greater ease of reduction of the iodo substituent. The redox potentials of related oligomers have been shown to exhibit stable cationic and dicationic states. researchgate.net

Catalysis and Reaction Mechanism Studies Involving 2 Bromo 3 Iodonaphthalene

Transition Metal Catalysis in Cross-Coupling Reactions

Transition metals, especially palladium, nickel, and copper, are pivotal in activating the C-I and C-Br bonds of 2-bromo-3-iodonaphthalene for cross-coupling reactions. The choice of metal, ligands, and reaction conditions dictates the selectivity and outcome of the transformation, typically by exploiting the weaker C-I bond for an initial reaction, leaving the more robust C-Br bond available for a subsequent coupling.

Palladium is the most extensively used catalyst for cross-coupling reactions involving dihaloarenes like this compound. The selectivity for the C-I bond over the C-Br bond is a well-established principle, driven by the lower bond dissociation energy of the C-I bond, which facilitates a more rapid oxidative addition to the Pd(0) center.

The optimization of these reactions hinges on the careful selection of ligands, which modulate the reactivity and stability of the palladium catalyst. Bidentate phosphine (B1218219) ligands with large bite angles, such as Xantphos, have proven effective in promoting challenging transformations. mdpi.comrsc.org Conversely, monodentate phosphine ligands can be less effective in certain contexts. mdpi.com The choice of the palladium precursor, such as Pd(OAc)₂, PdCl₂, or Pd₂(dba)₃, also influences catalytic efficiency, with Pd(OAc)₂ often showing high reactivity. nih.govnih.gov Optimization studies on analogous substrates like 1-bromo-4-iodobenzene (B50087) demonstrate that careful tuning of the catalyst system can lead to highly selective products. rsc.org For instance, the reaction of 1-bromo-4-iodobenzene with phenylboronic acid can be controlled to yield 4-bromo-1,1'-biphenyl, showcasing the selective activation of the C-I bond. rsc.org

Table 1: Representative Conditions for Selective Palladium-Catalyzed Cross-Coupling

| Parameter | Condition | Purpose |

|---|---|---|

| Catalyst | Pd(OAc)₂, PdCl₂ | Palladium(II) precursors that form the active Pd(0) species in situ. |

| Ligand | Xantphos, PPh₃ | Stabilizes the Pd(0) catalyst and influences the rate of oxidative addition and reductive elimination. rsc.orgnih.gov |

| Base | K₃PO₄, KOᵗBu | Activates the coupling partner (e.g., boronic acid) and facilitates the catalytic cycle. rsc.org |

| Solvent | Toluene, Dioxane, DME | Non-coordinating or weakly coordinating solvents are typically used. mdpi.comnih.gov |

| Reaction | Suzuki, Heck, Sonogashira | The C-I bond of this compound is selectively coupled, leaving the C-Br bond intact. |

This table is based on typical conditions for selective cross-coupling of bromo-iodo arenes.

Nickel, being a more earth-abundant and cost-effective metal, has emerged as a powerful alternative to palladium in cross-coupling reactions. sioc-journal.cn Nickel-based systems are thought to operate through distinct mechanisms that may involve one-electron redox processes, cycling through Ni(0), Ni(I), Ni(II), and Ni(III) oxidation states. princeton.edunih.govacs.org This contrasts with the more common Ni(0)/Ni(II) cycle often proposed.

In the context of this compound, a nickel catalyst would preferentially activate the C-I bond. Mechanistic studies on similar systems have successfully identified and characterized key intermediates, such as Ni(III) species, providing strong evidence for these complex redox cycles. nih.gov The catalytic cycle is often initiated by the oxidative addition of the aryl halide to a Ni(0) or Ni(I) complex. beilstein-journals.orgrsc.org The resulting intermediate can then engage with the coupling partner, leading to a high-valent nickel species that undergoes reductive elimination to form the product and regenerate the active catalyst. princeton.eduacs.orgbeilstein-journals.org The ability to observe and isolate intermediates in nickel catalysis has been crucial for corroborating proposed mechanisms that were previously elusive. princeton.edunih.gov

Table 2: Plausible Nickel Catalytic Cycles

| Cycle | Key Oxidation States | Description |

|---|---|---|

| Path A | Ni(0) → Ni(II) → Ni(0) | Involves a two-electron oxidative addition of the C-I bond to Ni(0), followed by transmetalation and reductive elimination. |

| Path B | Ni(I) → Ni(III) → Ni(I) | A one-electron process often invoked in photoredox/nickel dual catalysis. Oxidative addition to Ni(I) forms a Ni(III) intermediate, which then reductively eliminates the product. acs.org |

| Path C | Ni(0) → Ni(II) → Ni(III) → Ni(I) | A radical-based mechanism where a Ni(II) intermediate combines with a radical to form a Ni(III) species, which after reductive elimination yields a Ni(I) complex that is reduced back to Ni(0). beilstein-journals.org |

These cycles represent general pathways proposed for nickel-catalyzed cross-coupling reactions.

Copper-catalyzed cross-coupling reactions, such as the Ullmann condensation, offer a sustainable alternative to palladium- and nickel-based methods. rug.nl While highly effective, the precise mechanisms of copper-catalyzed reactions remain a subject of intense study. Several pathways have been proposed, including oxidative addition of the aryl halide to a Cu(I) species to form a Cu(III) intermediate, followed by reductive elimination. mdpi.comencyclopedia.pub Other proposed mechanisms involve single electron transfer (SET) or σ-bond metathesis. mdpi.com

For a substrate like this compound, copper catalysis would be expected to show selectivity for the more reactive C-I bond, particularly in reactions with nucleophiles like amines or alkoxides. Mechanistic investigations using techniques like NMR and EPR spectroscopy have been employed to understand catalyst speciation and the role of various intermediates. nih.gov These studies reveal that the reaction mechanism can be highly dependent on the specific ligands, solvent, and substrates used, making generalization difficult but highlighting the complexity and richness of copper's catalytic chemistry. rug.nlnih.gov

The drive for more sustainable chemical processes has spurred research into other earth-abundant metal catalysts, such as those based on iron and cobalt. sioc-journal.cn These metals are attractive due to their low cost, low toxicity, and high natural abundance. umb.edu While significant progress has been made in using iron and cobalt for various cross-coupling reactions, their application in the highly selective, sequential functionalization of complex substrates like this compound is still a developing field. Current research often focuses on the coupling of simpler aryl halides. acs.org The development of robust ligand systems capable of controlling the reactivity and selectivity of these first-row transition metals is a key challenge that must be overcome to match the precision of palladium and nickel catalysts.

Copper-Based Catalytic Systems: Mechanistic Insights

Mechanistic Investigations of Reaction Pathways

Understanding the fundamental steps of a catalytic cycle is crucial for optimizing existing reactions and designing new ones. For this compound, the most critical mechanistic aspect governing its selective functionalization is the initial activation of one of the carbon-halogen bonds.

The cornerstone of most cross-coupling cycles involving this compound is the oxidative addition step. In this process, a low-valent metal complex (typically Pd(0) or Ni(0)) inserts into the carbon-halogen bond, increasing the metal's oxidation state by two. libretexts.orgumb.edu The rate of this reaction is highly dependent on the nature of the halogen. The carbon-iodine bond is significantly weaker and more polarizable than the carbon-bromine bond, resulting in a much lower activation energy for oxidative addition. nih.gov

This kinetic difference allows for the highly selective cleavage of the C-I bond at the 3-position of the naphthalene (B1677914) ring, while leaving the C-Br bond at the 2-position untouched under mild conditions. This initial oxidative addition is often the rate-determining and selectivity-determining step of the entire catalytic cycle. chinesechemsoc.org

Following transmetalation with a coupling partner, the final product is formed in the reductive elimination step. Here, the two organic groups bound to the metal center couple, forming a new carbon-carbon or carbon-heteroatom bond and reducing the metal's oxidation state by two, thereby regenerating the active catalyst. libretexts.orgnih.gov This step is generally facile for high-valent intermediates like Pd(II), Ni(II), or Ni(III). rsc.orgchinesechemsoc.org The ability to perform these two fundamental steps—selective oxidative addition followed by reductive elimination—in a controlled sequence is what makes this compound a premier substrate for constructing highly functionalized naphthalene derivatives.

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 1-Bromo-2-iodobenzene |

| 1-Bromo-4-iodobenzene |

| 1-iodonaphthalene |

| 2-bromo-1-iodonaphthalene (B1629402) |

| 2-iodonaphthalene (B183038) |

| 4-bromo-1,1'-biphenyl |

| Palladium(II) acetate (B1210297) |

| Palladium(II) chloride |

| Phenylboronic acid |

| Tris(dibenzylideneacetone)dipalladium(0) |

| Xantphos |

| Triphenylphosphine |

| Potassium phosphate |

| Potassium tert-butoxide |

| Toluene |

| Dioxane |

| 1,2-Dimethoxyethane (DME) |

| Nickel |

| Copper |

| Iron |

Transmetalation Processes in Catalytic Cycles

Transmetalation is a critical step in many cross-coupling reactions, such as the Suzuki-Miyaura coupling, where an organic group is transferred from an organometallic reagent (like an organoboron compound) to the metal center of the catalyst (typically palladium). In catalytic cycles involving this compound, the transmetalation step follows the initial oxidative addition of the palladium(0) catalyst to the carbon-halogen bond. diva-portal.org

The general sequence in a Suzuki reaction is illustrated below:

Oxidative Addition: The Pd(0) catalyst inserts into the more reactive Carbon-Iodine bond of this compound to form an Ar-Pd(II)-I intermediate.

Transmetalation: An organoboron reagent, activated by a base, transfers its organic group to the palladium(II) center, displacing the iodide and forming an Ar-Pd(II)-R intermediate.

Reductive Elimination: The newly coupled product (Ar-R) is eliminated from the palladium center, regenerating the Pd(0) catalyst, which can re-enter the catalytic cycle.

While many factors influence the efficiency of a given coupling reaction, the transmetalation step is crucial for the formation of the new carbon-carbon bond. diva-portal.org Although specific kinetic studies on the transmetalation step for this compound are not extensively detailed in the reviewed literature, its successful use in palladium-catalyzed couplings implies this fundamental step proceeds effectively. rsc.org

Role of Radical Intermediates and Single-Electron Transfer Pathways

Beyond the well-established Pd(0)/Pd(II) catalytic cycles, reactions involving this compound can also proceed through pathways involving radical intermediates, often initiated by single-electron transfer (SET). These mechanisms are particularly relevant in reactions promoted by other transition metals, like copper, or under electrochemical conditions.

For instance, the Ullmann condensation reaction, which typically uses copper to couple aryl halides, can involve radical species. Refluxing this compound with copper bronze in dimethylformamide has been shown to produce dibenzobiphenylene. researchgate.netresearchgate.net This type of transformation suggests the formation of an aryl radical intermediate following the reductive cleavage of the carbon-halogen bonds by the copper metal.

Similarly, reactions with highly reducing agents like lithium amalgam can induce the formation of radical anions. researchgate.net These species can then fragment, cleaving a carbon-halogen bond to generate an aryl radical. The formation of charge-transfer salts and cation radicals from related organic molecules further supports the accessibility of radical pathways in the chemistry of polycyclic aromatic systems. diva-portal.org

Detailed Analysis of Redox Equilibria in Catalysis

Redox equilibria between different oxidation states of the catalyst (e.g., Pd(0), Pd(II), and even Pd(IV)) are fundamental to the efficiency and outcome of cross-coupling reactions. These equilibria determine the concentration of the active catalytic species and can influence both the rate of the reaction and the prevalence of side reactions. The stability and reactivity of these various oxidation states are influenced by the ligands, solvent, and the electronic properties of the substrate.

While the importance of redox equilibria is well-recognized in transition metal catalysis, specific, detailed analyses of these equilibria in reactions involving this compound are not prominently featured in the surveyed scientific literature. Such studies would likely involve electrochemical techniques like cyclic voltammetry to measure the redox potentials of the catalytic intermediates formed with this specific substrate.

Regioselectivity and Stereoselectivity in Catalytic Transformations

The presence of two different halogens on the naphthalene ring of this compound provides a platform for studying and exploiting selectivity in catalytic reactions.

Influence of Halogen Identity on Reaction Selectivity

The difference in bond strength and reactivity between the Carbon-Iodine (C-I) and Carbon-Bromine (C-Br) bonds is the primary driver of regioselectivity in reactions of this compound. The C-I bond is weaker and more polarizable than the C-Br bond, making it significantly more reactive towards oxidative addition in palladium-catalyzed cross-coupling reactions.

This differential reactivity allows for sequential functionalization. For example, in a Suzuki or Sonogashira coupling, the reaction can be controlled to occur selectively at the C-I position while leaving the C-Br bond intact for subsequent transformations. This makes this compound a valuable building block for the synthesis of complex, multi-substituted naphthalene derivatives. diva-portal.orgacs.orgacs.orgtandfonline.com

| Bond Type | Relative Bond Energy | Reactivity in Oxidative Addition | Typical Application |

|---|---|---|---|

| C-I | Lowest | Highest | Initial, selective coupling |

| C-Br | Intermediate | Intermediate | Second coupling after C-I reaction |

| C-Cl | High | Low | Requires specialized, highly active catalysts |

Development of Asymmetric Catalytic Systems

Asymmetric catalysis aims to produce chiral molecules with a high degree of enantioselectivity. Substrates like dihalonaphthalenes can be used to construct axially chiral biaryl compounds, which are important ligands and molecules in materials science. However, based on the reviewed literature, there are no specific reports detailing the use of this compound in the development of new asymmetric catalytic systems. While the field of asymmetric catalysis is vast, its direct application to this particular substrate has not been a focus of the surveyed studies.

Catalyst Deactivation and Longevity Studies

Catalyst deactivation is a critical issue in industrial and laboratory-scale synthesis, leading to reduced efficiency and increased costs. ntnu.no Deactivation can occur through several mechanisms, including poisoning, thermal degradation (sintering), and fouling (coking). mdpi.comchemisgroup.usscirp.org

Poisoning: The irreversible binding of impurities (e.g., sulfur compounds) to the catalyst's active sites. mdpi.com

Sintering: The agglomeration of metal nanoparticles at high temperatures, which reduces the active surface area of the catalyst. chemisgroup.us

Fouling/Coking: The deposition of carbonaceous materials or insoluble metal complexes on the catalyst surface, blocking active sites.

In the context of reactions involving this compound, which typically employ palladium or other transition metal catalysts, these deactivation pathways are all potential concerns. For example, the formation of palladium black through catalyst agglomeration is a common deactivation pathway in Suzuki reactions. However, specific studies focusing on catalyst deactivation and longevity during reactions with this compound are not available in the reviewed literature. The general principles of catalyst deactivation would apply, but substrate-specific effects have not been documented.

Derivatization Strategies and Analogue Synthesis for 2 Bromo 3 Iodonaphthalene

Synthesis of Monohalogenated Naphthalene (B1677914) Derivatives from 2-Bromo-3-iodonaphthalene

The selective removal of one halogen atom from this compound provides a direct route to monohalogenated naphthalenes. This process, known as dehalogenation or hydrodehalogenation, can be controlled to selectively cleave either the more reactive C-I bond or the stronger C-Br bond, leading to 2-bromonaphthalene (B93597) or 3-iodonaphthalene, respectively.

The selective reduction of the C-I bond is more common due to its lower bond dissociation energy compared to the C-Br bond. Various reducing agents and catalytic systems can achieve this transformation. For instance, electrochemical reduction methods have been shown to be effective for dehalogenating aryl halides. cdnsciencepub.com By controlling the electrode potential, it is often possible to achieve selective reduction of the C-I bond in the presence of a C-Br bond.

Another approach involves the use of organometallic reagents, such as Grignard or organolithium reagents, followed by quenching with a proton source. xmu.edu.cn The greater reactivity of the iodine atom facilitates preferential metal-halogen exchange at the C-I position.

Table 1: Representative Methods for Monohalogenation

| Product | Reagents and Conditions | Selectivity |

|---|---|---|

| 2-Bromonaphthalene | Electrochemical reduction, controlled potential | High for C-I cleavage |

| 2-Bromonaphthalene | n-BuLi, then H₂O | Preferential C-I reaction |

Synthesis of Positional Isomers and Related Dihalogenated Naphthalenes

This compound serves as a starting point for synthesizing other dihalogenated naphthalenes, including positional isomers and compounds with different halogen combinations. These transformations often involve halogen exchange reactions or multi-step synthetic sequences. For example, 2,3-dibromonaphthalene (B89205) is a useful intermediate in organic electronics and can be prepared through methods that introduce a second bromine atom onto a naphthalene core. ossila.com Similarly, the synthesis of various diiodonaphthalene isomers can be achieved through specific iodination reactions. researchgate.net

The synthesis of positional isomers like 1-bromo-2-iodonaphthalene (B1605566) or related compounds such as 2,3-dibromonaphthalene ossila.com and 2,3-diiodonaphthalene (B2993581) from this compound is not a direct isomerization but typically involves a sequence of dehalogenation, re-halogenation, or coupling reactions. For instance, converting this compound to 2,3-dibromonaphthalene would conceptually involve replacing the iodine atom with bromine, a process that can be achieved via metal-halogen exchange followed by quenching with a bromine source.

Introduction of Carbon-Based Substituents (Alkyl, Aryl, Alkynyl)

The differential reactivity of the C-I and C-Br bonds in this compound is highly advantageous for programmed, site-selective cross-coupling reactions to introduce carbon-based substituents. The C-I bond is significantly more reactive towards oxidative addition in palladium-catalyzed cross-coupling reactions, allowing for selective functionalization at the C3 position.

Common cross-coupling reactions employed include:

Suzuki-Miyaura Coupling: This reaction with arylboronic acids is a powerful tool for creating C-C bonds. mdpi.comnih.gov The selective reaction at the C-I bond of this compound with a boronic acid would yield a 3-aryl-2-bromonaphthalene derivative. mdpi.com

Sonogashira Coupling: This reaction introduces alkynyl groups using a terminal alkyne, typically with palladium and copper co-catalysis. sci-hub.se The higher reactivity of the C-I bond allows for the selective formation of 2-bromo-3-alkynylnaphthalenes.

Kumada Coupling: This reaction utilizes Grignard reagents to introduce alkyl or aryl groups. A nickel-phosphine complex can catalyze the reaction of 1,4-dihalonaphthalenes with methyl magnesium halide to form 1,4-dimethylnaphthalene. google.com A similar strategy can be applied to this compound.

By carefully selecting the catalyst and reaction conditions, chemists can first substitute the iodine atom, then subsequently target the bromine atom in a second, different cross-coupling reaction. This stepwise approach enables the construction of complex, unsymmetrically disubstituted naphthalenes.

Table 2: Selective Cross-Coupling Reactions

| Reaction | Position of Primary Reaction | Reagents | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | C3 (Iodine) | Ar-B(OH)₂, Pd catalyst, base | 2-Bromo-3-arylnaphthalene |

| Sonogashira | C3 (Iodine) | R-C≡CH, Pd/Cu catalyst, base | 2-Bromo-3-alkynylnaphthalene |

Heterocycle Annulation and Ring-Forming Reactions from this compound Precursors

This compound is an excellent precursor for synthesizing naphthalene-fused heterocyclic systems. The ortho-dihalogenated arrangement allows for tandem or sequential reactions that build a new ring fused to the naphthalene core. These reactions often involve an initial cross-coupling at one of the C-X bonds, followed by an intramolecular cyclization that forms the new heterocyclic ring.

For example, a common strategy involves a Sonogashira coupling to introduce an alkyne at the C3 position, followed by an intramolecular cyclization (e.g., a Larock indole (B1671886) synthesis variation) or other annulation reaction to form fused systems like naphthofurans, naphthothiophenes, or naphthoindoles. sci-hub.se Palladium-catalyzed annulation reactions have been used to create acenaphthylene-fused thiophene (B33073) and indole derivatives from halogenated naphthalene precursors. researchgate.netbeilstein-journals.org Similarly, a transition-metal-free approach involving the reaction of peri-dihalonaphthalenes with nitriles can lead to benzo[cd]indoles. uni-regensburg.de

Functionalization at Bromine and Iodine Sites for Further Transformations

The bromine and iodine atoms in this compound can be converted into other functional groups, setting the stage for further synthetic elaborations. The most common transformation is metal-halogen exchange, which converts the C-X bond into a C-metal bond.

Due to the higher reactivity of iodine, treatment with organolithium reagents like n-butyllithium at low temperatures typically results in selective lithium-iodine exchange, generating 2-bromo-3-lithionaphthalene. This organolithium intermediate is a powerful nucleophile and can react with a wide range of electrophiles to introduce new substituents. For example, quenching with carbon dioxide (CO₂) would yield 2-bromonaphthalene-3-carboxylic acid.

Similarly, Grignard reagents can be formed, although often with less selectivity. The formation of a Grignard reagent at the iodine position would produce 2-bromo-3-(magnesioiodo)naphthalene, which can then be used in subsequent reactions. researchgate.net These transformations are crucial for building molecular complexity from the simple dihalide starting material.

Deuteration Studies and Isotopic Labeling of Halogenated Naphthalenes

Isotopic labeling, particularly deuteration, is a vital tool in mechanistic studies, metabolic research, and materials science. acs.org this compound can be a substrate for deuteration reactions, where one or both halogen atoms are replaced by deuterium (B1214612) (D).

Deuteration can be achieved through several methods:

Reductive Dehalogenation: Using a deuterium source like D₂O in place of H₂O during reductive processes. For example, electrochemical reduction in the presence of D₂O can lead to deuterated naphthalenes. cdnsciencepub.comxmu.edu.cn

Metal-Halogen Exchange followed by Deuterium Quench: Reaction with an organolithium reagent followed by quenching with a deuterium source like D₂O or deuterated chloroform (B151607) (CDCl₃) is a standard method. organicchemistrytutor.com The selectivity of the metal-halogen exchange dictates the position of deuterium incorporation.

Catalytic H/D Exchange: Palladium-catalyzed protocols using D₂O as the deuterium source can achieve high levels of deuterium incorporation in arenes, including halogenated ones. acs.org

These methods allow for the synthesis of specifically labeled molecules like 2-bromo-3-deuterionaphthalene or 3-bromo-2-deuterionaphthalene, which are invaluable for tracing reaction pathways and as standards in mass spectrometry.

Synthesis of Polyfunctionalized Naphthalene Scaffolds for Complex Molecule Construction

The true synthetic power of this compound lies in its capacity for sequential, site-selective functionalization to build highly substituted and complex naphthalene scaffolds. By leveraging the reactivity difference between the C-I and C-Br bonds, a chemist can orchestrate a series of reactions to introduce multiple, different functional groups in a controlled manner.

A typical synthetic sequence might be:

First Cross-Coupling: A selective palladium-catalyzed reaction (e.g., Suzuki or Sonogashira) at the more reactive C-I bond to introduce the first substituent (R¹).

Second Cross-Coupling: A second, distinct cross-coupling reaction at the remaining C-Br bond to install a second substituent (R²). This step might require more forcing conditions or a different catalyst system.

Further Derivatization: Additional functional groups on the naphthalene ring or on the newly introduced substituents can be modified.

This modular approach provides access to a vast chemical space of polysubstituted naphthalenes, which are important in materials science, medicinal chemistry, and the synthesis of natural products. nih.govchemistryviews.org For instance, this strategy is employed in the synthesis of precursors for graphene nanoribbons and other advanced materials. chemrxiv.org

Advanced Spectroscopic Characterization in Research of 2 Bromo 3 Iodonaphthalene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural analysis of organic molecules, including 2-bromo-3-iodonaphthalene and its derivatives. By probing the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the chemical environment of individual atoms.

Proton (¹H) NMR spectroscopy is instrumental in confirming the structure of synthesized products by analyzing the chemical shifts, integration, and splitting patterns of hydrogen atoms. In derivatives of this compound, the aromatic protons exhibit characteristic signals in the downfield region of the spectrum. For instance, in a study involving the synthesis of 2-(2-bromo-4-iodophenoxy)naphthalene, the ¹H NMR spectrum in DMSO-d6 showed distinct signals for the naphthalene (B1677914) and phenoxy protons, allowing for unambiguous characterization. rsc.org

Furthermore, ¹H NMR is a critical tool for quantifying the level of deuterium (B1214612) incorporation in deuterated analogues. chinesechemsoc.orgchinesechemsoc.org This is particularly relevant in mechanistic studies or in the synthesis of isotopically labeled internal standards for mass spectrometry. The percentage of deuterium incorporation can be determined by comparing the integration of the corresponding proton signals before and after the deuteration reaction. chinesechemsoc.orgchinesechemsoc.org For example, in the electrochemical dehalogenative deuteration of aryl halides, ¹H NMR is used to determine the efficiency of deuterium labeling. chinesechemsoc.orgchinesechemsoc.org

Table 1: Illustrative ¹H NMR Data for a Naphthalene Derivative

| Proton | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| H-1 | 7.985 | d | --- |

| H-4 | 7.720 | d | --- |

| H-5 | 7.782 | d | --- |

| H-6 | 7.483 | t | --- |

| H-7 | 7.528 | t | --- |

| H-8 | 7.681 | d | --- |

Note: This is a representative table for a substituted naphthalene. Actual chemical shifts and coupling constants will vary depending on the specific substitution pattern. Data adapted from a representative 2-bromonaphthalene (B93597) spectrum. chemicalbook.com

Table 2: Representative ¹³C NMR Chemical Shifts for a Substituted Naphthalene Derivative

| Carbon | Chemical Shift (δ) in ppm |

|---|---|

| C-1 | 134.8 |

| C-2 | 124.9 |

| C-3 | 130.3 |

| C-4 | 112.9 |

| C-4a | 130.5 |

| C-5 | 129.6 |

| C-6 | 102.0 |

| C-7 | 130.3 |

| C-8 | 83.3 |

| C-8a | 130.5 |

Note: This is a representative table for a substituted naphthalene derivative. Actual chemical shifts will vary based on the specific substituents. Data adapted from a representative substituted naphthalene spectrum. amazonaws.com

For derivatives of this compound that incorporate other NMR-active nuclei, such as fluorine-19, heteronuclear NMR becomes an invaluable tool. ¹⁹F NMR is particularly powerful due to the 100% natural abundance of the ¹⁹F isotope and its high sensitivity. wikipedia.org The chemical shifts in ¹⁹F NMR have a wide range, which minimizes signal overlap and provides detailed information about the electronic environment of the fluorine atoms. magritek.comlcms.cz This technique is crucial for confirming the successful incorporation of fluorine and for characterizing the structure of fluorinated analogues. magritek.comlcms.cz The coupling between fluorine and neighboring protons (¹H-¹⁹F coupling) or carbons (¹³C-¹⁹F coupling) can also provide valuable structural information. lcms.cz

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning the complex ¹H and ¹³C NMR spectra of this compound derivatives.

COSY (Correlation Spectroscopy): This experiment reveals scalar couplings between protons, typically over two to three bonds. It is used to identify which protons are adjacent to each other in the molecule, helping to piece together molecular fragments. libretexts.orgyoutube.com

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons directly attached to carbon atoms. It is a powerful tool for assigning specific proton signals to their corresponding carbon signals. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over longer ranges, typically two to four bonds. It is particularly useful for connecting molecular fragments and for assigning quaternary carbons (carbons with no attached protons). libretexts.orgyoutube.com

Together, these 2D NMR techniques provide a comprehensive picture of the molecular structure, allowing for the complete and accurate assignment of all proton and carbon signals, even in complex derivatives of this compound.

Heteronuclear NMR (e.g., ¹⁹F NMR for fluorinated analogues)

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound. It involves the ionization of the sample and the subsequent analysis of the mass-to-charge ratio (m/z) of the resulting ions. amrutpharm.co.in

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. amazonaws.com It is frequently used to assess the purity of this compound and its derivatives. amazonaws.com The gas chromatogram indicates the number of components in a sample, while the mass spectrum of each component provides information about its molecular weight and fragmentation pattern.

A key feature in the mass spectra of bromine-containing compounds is the characteristic isotopic pattern of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (50.7% and 49.3%, respectively). wpmucdn.com This results in two molecular ion peaks (M⁺ and M+2) of almost equal intensity, which is a clear indicator of the presence of a single bromine atom in the molecule. wpmucdn.commiamioh.edu This isotopic signature is invaluable for confirming the incorporation of bromine into the naphthalene core. GC-MS is also utilized to determine deuterium incorporation in labeled compounds. chinesechemsoc.orgchinesechemsoc.org

Table 3: Common Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 2-(2-bromo-4-iodophenoxy)naphthalene |

| 2-bromonaphthalene |

| Menthyl anthranilate |

| Ethyl acetate (B1210297) |

| Methylbenzene |

| Methyl methacrylate |

| Amino-bacterio-hopanetriol |

| 4-iodoanisole |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous identification of this compound and its derivatives by providing highly accurate mass measurements. This technique allows for the determination of the elemental composition of a molecule with a high degree of confidence, distinguishing it from other compounds with the same nominal mass.

The molecular formula of this compound is C₁₀H₆BrI. The presence of bromine and iodine, with their characteristic isotopic patterns, further aids in the confirmation of the structure. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio, while iodine is monoisotopic (¹²⁷I). This results in a distinctive isotopic cluster in the mass spectrum, which is a key signature for bromine-containing compounds.

Table 1: Theoretical Isotopic Distribution for this compound [C₁₀H₆BrI]

| Ion Formula | m/z (Theoretical) | Relative Abundance (%) |

| C₁₀H₆⁷⁹BrI | 331.8692 | 100.0 |

| C₁₀H₆⁸¹BrI | 333.8672 | 97.3 |

This table illustrates the expected primary isotopic peaks for the molecular ion of this compound.